2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid
Description
Properties
IUPAC Name |
2-(methoxymethyl)-1,3-benzothiazole-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-14-5-9-11-7-3-2-6(10(12)13)4-8(7)15-9/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGSBHKYFBSCNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(S1)C=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid typically involves the condensation of 2-aminobenzenethiol with methoxymethyl derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the benzothiazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Key Observations :
Example :
- 2-Acetamidobenzo[d]thiazole-6-carboxylic acid (): Step 1: Cyclization of methyl 4-aminobenzoate with KSCN/Br2 (68% yield). Step 2: Acetylation with Ac2O (78% yield). Step 3: Ester hydrolysis with NaOH/HCl (98% yield).
Physicochemical Properties
Data from analogs highlight trends in solubility, melting points, and stability:
Insights :
- Carboxylic Acid Group : Enhances water solubility but may limit membrane permeability.
- Methoxy vs.
Anticancer Activity
Antimicrobial Activity
Biological Activity
2-(Methoxymethyl)benzo[d]thiazole-6-carboxylic acid is a heterocyclic compound notable for its unique structural features, including a benzothiazole core with a methoxymethyl group and a carboxylic acid moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Core Structure : Benzothiazole
- Functional Groups : Methoxymethyl group at the 2-position and a carboxylic acid at the 6-position.
These functional groups are believed to influence the compound's solubility, stability, and interaction with biological targets, enhancing its potential therapeutic applications.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant antimicrobial activities. For example, compounds with similar structures have shown effectiveness against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action often involves inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organisms |
|---|---|---|
| This compound | TBD | Gram-positive and Gram-negative bacteria |
| 2-Aminobenzothiazole | <0.03125 | Staphylococcus aureus |
| 4-(benzo[d]thiazol-2-yl)-phenol | <0.25 | Escherichia coli |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has been explored extensively. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines and inhibit tumor growth. The specific pathways involved include modulation of cell cycle progression and induction of oxidative stress in cancer cells.
Case Study: Anticancer Effects
A study evaluating the effects of benzothiazole derivatives on breast cancer cell lines found that these compounds significantly reduced cell viability through apoptosis induction. The study highlighted the importance of structural modifications in enhancing anticancer activity.
The biological activity of this compound is thought to involve several biochemical pathways:
- Enzyme Inhibition : Compounds may inhibit key enzymes such as topoisomerases, which are critical for DNA manipulation in bacteria and cancer cells.
- Reactive Oxygen Species (ROS) Generation : Induction of oxidative stress can lead to cellular damage and apoptosis in cancer cells.
- Cell Signaling Pathways : Interaction with various signaling pathways may modulate cellular responses to stress and growth signals.
Research Applications
The unique properties of this compound make it a valuable candidate for further research in drug development. Potential applications include:
- Antimicrobial Agents : Development of new antibiotics targeting resistant strains.
- Anticancer Therapeutics : Exploration as a lead compound for new cancer treatments.
- Biochemical Probes : Use in studies examining cellular mechanisms involving oxidative stress and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
